molecular formula C11H10BrN3O3S2 B11514449 (2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid

(2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11514449
M. Wt: 376.3 g/mol
InChI Key: YKHPTWYVACCXKF-LHHJGKSTSA-N
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Description

(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a thiazine ring, a hydrazone linkage, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the ethylidene derivative. The resulting compound undergoes further reactions with hydrazine derivatives and thiazine precursors under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage or the thiazine ring.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2E)-2-[1-(5-Chlorothiophen-2-yl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid
  • (2E)-2-[(2E)-2-[1-(5-Methylthiophen-2-yl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid

Uniqueness

The presence of the bromine atom in (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID distinguishes it from similar compounds, potentially imparting unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H10BrN3O3S2

Molecular Weight

376.3 g/mol

IUPAC Name

(2E)-2-[(E)-1-(5-bromothiophen-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C11H10BrN3O3S2/c1-5(6-2-3-8(12)19-6)14-15-11-13-9(16)4-7(20-11)10(17)18/h2-3,7H,4H2,1H3,(H,17,18)(H,13,15,16)/b14-5+

InChI Key

YKHPTWYVACCXKF-LHHJGKSTSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=C(S2)Br

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=C(S2)Br

Origin of Product

United States

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